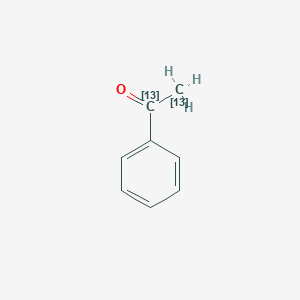

Acetophenone-1,2-13C2

Overview

Description

Acetophenone-alpha,beta-13C2 is a labeled compound where the carbon atoms at the alpha and beta positions are replaced with the carbon-13 isotope. This isotopic labeling is useful in various scientific studies, including metabolic and mechanistic investigations. The molecular formula of Acetophenone-alpha,beta-13C2 is C6H5(13C)O(13C)H3, and it has a molecular weight of 122.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetophenone-alpha,beta-13C2 can be synthesized through the selective oxidation of ethylbenzene using isotopically labeled reagents. One method involves the reaction of aryl triflates with a mixture of tetramethylstannane, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another approach is the catalyst-free alpha-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte at room temperature .

Industrial Production Methods

Industrial production of Acetophenone-alpha,beta-13C2 typically involves large-scale oxidation processes. The selective oxidation of ethylbenzene is a common method, which allows for the mass production of acetophenone derivatives .

Chemical Reactions Analysis

Types of Reactions

Acetophenone-alpha,beta-13C2 undergoes various chemical reactions, including:

Oxidation: Conversion to benzoic acid derivatives.

Reduction: Formation of phenylethanol derivatives.

Substitution: Alpha-bromination to form alpha-bromo acetophenone derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Pyridine hydrobromide perbromide or N-bromosuccinimide in the presence of a catalyst.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Phenylethanol derivatives.

Substitution: Alpha-bromo acetophenone derivatives.

Scientific Research Applications

Acetophenone-alpha,beta-13C2 is widely used in scientific research due to its isotopic labeling. Its applications include:

Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.

Biology: Employed in the study of metabolic pathways and enzyme kinetics.

Medicine: Utilized in drug development and pharmacokinetic studies.

Industry: Applied in the synthesis of labeled compounds for various industrial processes .

Mechanism of Action

The mechanism of action of Acetophenone-alpha,beta-13C2 involves its interaction with specific molecular targets and pathways. For instance, in antifungal studies, acetophenone derivatives have been shown to alter cell membrane permeability and affect hyphal growth, leading to cell death . The labeled compound allows for detailed tracking and analysis of these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Acetophenone-alpha-13C: Labeled only at the alpha position.

Acetophenone-beta,beta,beta-d3: Deuterium-labeled at the beta position.

Acetophenone-13C8: Fully labeled with carbon-13 at all positions.

Uniqueness

Acetophenone-alpha,beta-13C2 is unique due to its dual labeling at both the alpha and beta positions, providing more detailed information in mechanistic and metabolic studies compared to single-labeled or fully labeled compounds .

Biological Activity

Acetophenone-1,2-13C2 is a stable isotopically labeled derivative of acetophenone, a compound known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant case studies and research findings.

Overview of Acetophenone

Acetophenone (C8H8O) is a simple aromatic ketone that has garnered attention for its biological roles and applications in various fields, including agrochemicals and pharmaceuticals. The incorporation of stable isotopes like 13C enhances the compound's utility in tracing metabolic pathways and studying biological interactions without altering its chemical properties.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Properties

- Acetophenone has demonstrated activity against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of certain bacterial strains and show antifungal effects against species such as Candida albicans and Aspergillus niger .

2. Insecticidal Effects

- Research has shown that acetophenone can attract or repel specific insect species. For instance, it elicited a positive flight response in Aedes aegypti, indicating its potential use in pest control strategies .

3. Anti-inflammatory Activity

- Acetophenone derivatives have been studied for their anti-inflammatory effects, particularly in models of acute inflammation. They may modulate inflammatory pathways involving cytokines and other mediators .

4. Neuroprotective Effects

- Some studies suggest that acetophenone may have neuroprotective properties, potentially influencing neuronal signaling pathways and providing benefits in neurodegenerative conditions .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Cell Signaling Pathways : It interacts with various receptors and enzymes involved in cell signaling, including G protein-coupled receptors (GPCRs) and ion channels .

- Metabolic Pathways : The incorporation of 13C isotopes allows for tracing metabolic pathways involving acetophenone in living organisms, shedding light on its biotransformation and bioactivity .

- Gene Expression Modulation : Studies indicate that acetophenone can influence gene expression related to inflammation and apoptosis through epigenetic mechanisms .

Case Studies

Several studies have highlighted the biological activity of acetophenone derivatives:

- Insect Attraction Study : A study demonstrated that acetophenone significantly attracted female Aedes aegypti, suggesting its potential as a lure in mosquito traps .

- Antimicrobial Efficacy : Research indicated that acetophenone exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 0.5 to 1.0 mg/mL .

- Neuroprotective Effects : In a model of oxidative stress-induced neuronal damage, acetophenone showed protective effects by reducing cell death and modulating oxidative stress markers .

Table 1: Biological Activities of this compound

Properties

IUPAC Name |

1-phenyl(1,2-13C2)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-SPBYTNOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583901 | |

| Record name | 1-Phenyl(~13~C_2_)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190314-15-9 | |

| Record name | 1-Phenyl(~13~C_2_)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 190314-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.